NSC 1940-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

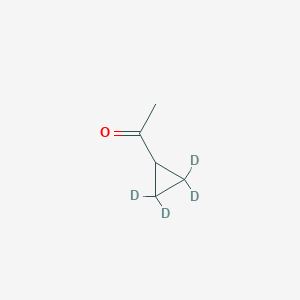

Properties

CAS No. |

350818-63-2 |

|---|---|

Molecular Formula |

C5H8O |

Molecular Weight |

88.14 g/mol |

IUPAC Name |

1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone |

InChI |

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 |

InChI Key |

HVCFCNAITDHQFX-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)C)[2H] |

Canonical SMILES |

CC(=O)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NSC 1940-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound NSC 1940, and by extension its deuterated form NSC 1940-d4, is exceptionally scarce in publicly accessible scientific literature and chemical databases. This guide represents a comprehensive effort to collate the available information and provide a foundational understanding of its chemical nature. The lack of published biological data precludes a detailed discussion of its mechanism of action, signaling pathways, or established experimental protocols.

Introduction

NSC 1940 is a chemical compound cataloged by the National Cancer Institute (NCI). Its deuterated isotopologue, this compound, is a variant where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is a common strategy in drug development to study a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and in some cases, to enhance its pharmacokinetic profile.

This document provides a summary of the known chemical properties and the determined structure of the parent compound, NSC 1940.

Chemical Structure and Properties

The definitive chemical structure of NSC 1940 has been identified through data deposited in the University of Cambridge's Apollo repository.[1][2] While direct experimental data on the physicochemical properties of NSC 1940 and this compound are not available in the public domain, computational methods can provide estimated values based on the known structure.

Table 1: Chemical Properties of NSC 1940

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | Calculated |

| Molecular Weight | 222.27 g/mol | Calculated |

| IUPAC Name | 2-amino-N-(pyridin-2-yl)benzenesulfonamide | Derived from Structure |

| SMILES | C1=CC=C(C=C1N)S(=O)(=O)NC2=CC=CC=N2 | Derived from Structure |

| InChI | InChI=1S/C11H11N3O2S/c12-9-7-5-6-8-10(9)17(15,16)14-11-4-2-1-3-13-11/h1-8H,12H2,(H,13,14) | Derived from Structure |

Note: The properties listed above are for the parent compound, NSC 1940. The molecular weight of this compound would be approximately 226.30 g/mol , assuming the four deuterium atoms replace four protium atoms in non-exchangeable positions.

Structural Elucidation

The chemical structure of NSC 1940 was determined to be 2-amino-N-(pyridin-2-yl)benzenesulfonamide based on the interpretation of the Chemical Markup Language (CML) files from the University of Cambridge's chemical structure repository.

Logical Relationship for Structural Determination

Caption: Workflow for the structural identification of NSC 1940.

Experimental Protocols

A thorough search of scientific literature and databases did not yield any specific experimental protocols for the synthesis, analysis, or biological evaluation of NSC 1940 or this compound.

Signaling Pathways and Mechanism of Action

There is no publicly available information regarding the biological targets, mechanism of action, or any associated signaling pathways for NSC 1940 or its deuterated analogue.

Conclusion and Future Directions

NSC 1940 has been identified as 2-amino-N-(pyridin-2-yl)benzenesulfonamide through data available in the University of Cambridge's Apollo repository.[1][2] Its deuterated form, this compound, is presumed to be used for research purposes, likely in pharmacokinetic studies. A significant gap in knowledge exists regarding the biological activity and therapeutic potential of this compound.

Future research efforts would need to focus on:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic route for NSC 1940 and this compound, followed by comprehensive characterization of their physicochemical properties.

-

Biological Screening: In vitro and in vivo screening to identify any potential biological targets and therapeutic areas of interest.

-

Mechanism of Action Studies: Elucidation of the molecular mechanism of action and identification of the signaling pathways it may modulate.

Without such fundamental research, the utility of NSC 1940 and this compound in drug development remains speculative. Researchers interested in this compound are encouraged to consult the NCI's Developmental Therapeutics Program for any non-public information they may have.

References

Unraveling the Role of Dopamine D4 Receptor Signaling in Neurological and Psychiatric Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "NSC 1940-d4" does not correspond to a publicly documented research molecule, extensive scientific inquiry has focused on the dopamine D4 receptor (D4R) , a key protein in the central nervous system. This guide delves into the established roles of the D4 receptor in various research contexts, providing a comprehensive overview of its signaling pathways, the experimental methodologies used to investigate its function, and the quantitative data that underpins our current understanding. The dopamine D4 receptor is a critical target in the study of several neurological and psychiatric conditions, and a thorough understanding of its function is paramount for the development of novel therapeutics.

Core Research Applications of Dopamine D4 Receptor Modulation

The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, a brain region integral to executive functions such as working memory, attention, and emotional regulation. Consequently, research into D4R modulation is concentrated on its implications in various cognitive and neuropsychiatric processes.

Key areas of investigation include:

-

Emotional Memory and Fear Conditioning: Activation of D4 receptors in the medial prefrontal cortex has been shown to bidirectionally modulate emotional memory.[1] Specifically, it can enhance the salience of weak emotional memories while inhibiting the acquisition of strong, fear-related memories.[1]

-

Cognitive Function and Mental Disorders: The high concentration of D4 receptors in the prefrontal cortex implicates them in the pathophysiology of mental disorders like schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). Research focuses on how aberrant D4R signaling may contribute to the cognitive deficits observed in these conditions.

-

Regulation of NMDA and AMPA Receptors: D4 receptor activation has been found to modulate the function of key glutamate receptors, namely NMDA and AMPA receptors, in prefrontal cortex neurons. This interaction is crucial for synaptic plasticity, learning, and memory.[2]

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initial signaling event triggers a cascade of downstream effects that are highly dependent on the specific cell type and neuronal circuit.

Several key signaling pathways have been elucidated:

-

cAMP/PKA and PP1 Signaling: The D4R-mediated reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, in turn, can lead to the activation of protein phosphatase 1 (PP1).[1][2] This pathway has been shown to be critical in the D4R-mediated modulation of NMDA receptor currents.[2]

-

CaMKII Signaling: The α-calcium calmodulin-dependent kinase II (CaMKII) is another crucial downstream effector of D4 receptor signaling.[1] D4R activation can bidirectionally modulate CaMKII activity, which is essential for learning and memory processes.[1] Blockade of CaMKII has been shown to prevent the D4R-mediated enhancement of subthreshold fear memory.[1]

-

MAPK/ERK Signaling: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases ERK1 and ERK2, can also be influenced by D4 receptor activation.[3] The effect can be either stimulatory or inhibitory depending on the cellular context.[3]

-

Calcium Signaling: D4 receptors can influence intracellular calcium levels through various mechanisms, including the inhibition or stimulation of calcium currents, depending on the cell type.[3]

Below are Graphviz diagrams illustrating these key signaling cascades.

References

- 1. Dopamine D4 receptor transmission in the prefrontal cortex controls the salience of emotional memory via modulation of calcium calmodulin-dependent kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopropyl Methyl Ketone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropyl methyl ketone-d4, a deuterated analog of an important building block in organic synthesis. The inclusion of deuterium isotopes can be a powerful tool in drug discovery and development, aiding in mechanistic studies, altering metabolic profiles, and enhancing the pharmacokinetic properties of drug candidates. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and further research.

Introduction

Cyclopropyl methyl ketone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. The strategic incorporation of deuterium at specific molecular positions can offer significant advantages. In the case of cyclopropyl methyl ketone-d4, deuteration of the methyl group and the alpha-position of the cyclopropyl ring can influence reaction kinetics and metabolic pathways. This guide outlines two plausible and efficient pathways for the synthesis of this isotopically labeled compound.

Synthetic Pathways

Two principal pathways for the synthesis of cyclopropyl methyl ketone-d4 are presented. Pathway 1 involves the initial synthesis of the trideuterated methyl ketone followed by alpha-deuteration. Pathway 2 outlines a method starting from non-deuterated cyclopropyl methyl ketone, followed by a two-step deuteration process.

Pathway 1: Grignard Reaction with Deuterated Methyl Magnesium Iodide followed by Alpha-Deuteration

This pathway is a highly efficient method for introducing the trideuteromethyl group, followed by a well-established alpha-deuteration.

Logical Workflow for Pathway 1

An In-depth Technical Guide to the Basic Reaction Mechanisms of Deuterated Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental reaction mechanisms of deuterated cyclopropyl ketones, offering insights valuable for mechanistic elucidation and the strategic use of isotopic labeling in drug development. The introduction of deuterium can significantly influence reaction pathways and rates, providing a powerful tool for understanding and controlling chemical transformations. This document outlines key reaction types, the impact of deuterium substitution on these processes, and detailed protocols for relevant experimental studies.

Introduction: The Significance of Deuteration

Cyclopropyl ketones are versatile intermediates in organic synthesis due to the inherent strain of the three-membered ring, which facilitates a variety of ring-opening and rearrangement reactions.[1] Deuterium, a stable isotope of hydrogen, has nearly identical physical and chemical properties to protium (¹H) but twice the mass. This mass difference, however, leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, a C-D bond is stronger and requires more energy to break, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE) .[2][3]

In drug development, selectively replacing hydrogen with deuterium at metabolically vulnerable positions can slow down enzymatic degradation, thereby improving a drug's pharmacokinetic profile, extending its half-life, and potentially reducing toxic metabolite formation.[4][5] For mechanistic chemists, the KIE is a sensitive probe for determining reaction mechanisms, particularly for identifying the rate-determining step of a reaction.[6][7]

Core Reaction Mechanisms and the Influence of Deuterium

The reactivity of cyclopropyl ketones is dominated by pathways that relieve ring strain. Deuteration at specific positions—either on the cyclopropyl ring or on the carbons alpha to the carbonyl group—can influence the rates and regioselectivity of these reactions.

Nucleophilic Ring-Opening

Nucleophilic attack on the carbonyl carbon can be followed by a concerted or stepwise ring-opening. The regioselectivity of this opening is dictated by the substitution pattern on the cyclopropyl ring and the nature of the nucleophile.

A key mechanistic question is which C-C bond of the cyclopropane ring breaks. Deuterium labeling can help elucidate this. For instance, if a C-H bond is broken in the rate-determining step of the ring-opening process, substituting that hydrogen with deuterium will slow the reaction down (a primary KIE). Even if the C-H bond is not broken directly, deuterium substitution can still have a smaller, secondary effect on the reaction rate, which can provide information about the transition state structure.[3][7]

Logical Workflow for Investigating Nucleophilic Ring-Opening

Caption: Workflow for KIE studies in nucleophilic ring-opening.

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones proceeds through a cyclopropanone intermediate when an enolizable α-proton is present.[8][9] This reaction is highly relevant as it involves the formation and subsequent opening of a cyclopropane-like ring system.

The mechanism involves:

-

Deprotonation at the α-carbon to form an enolate.

-

Intramolecular nucleophilic attack to displace the halide, forming a cyclopropanone intermediate.

-

Nucleophilic attack on the cyclopropanone carbonyl by a base (e.g., alkoxide).

-

Ring-opening of the resulting tetrahedral intermediate to yield the most stable carbanion, followed by protonation.

Deuterium labeling at the α- and α'-positions of the starting ketone can provide definitive evidence for this mechanism. For instance, the position of the deuterium in the final carboxylic acid derivative can reveal which carbanion intermediate is preferentially formed during the ring-opening step.

Generalized Favorskii Rearrangement Mechanism

Caption: Key stages of the Favorskii rearrangement mechanism.

Quantitative Data: Kinetic Isotope Effects (KIE)

The magnitude of the KIE (kH/kD) is a powerful indicator of the transition state structure.

-

Primary KIE (kH/kD > 2): Observed when a C-H/C-D bond is broken or formed in the rate-determining step. Typical values range from 3 to 8.[2][3]

-

Secondary KIE (0.7 < kH/kD < 1.5): Observed when the deuterated position is not directly involved in bond breaking but experiences a change in its environment, such as a change in hybridization, between the reactant and the transition state.[3][7]

-

Normal Secondary KIE (kH/kD > 1): Typically occurs when the hybridization changes from sp³ to sp², making the C-H bond weaker in the transition state.

-

Inverse Secondary KIE (kH/kD < 1): Typically occurs when the hybridization changes from sp² to sp³, making the C-H bond stronger in the transition state.

-

While specific experimental KIE data for deuterated cyclopropyl ketone reactions are dispersed throughout the literature, computational studies provide valuable estimates for activation energies, which are directly related to reaction rates.

| Reaction Type | Substrate | Catalyst / Conditions | Computational Method | Calculated ΔG‡ (kcal/mol) |

| SmI₂-Catalyzed Intermolecular Coupling | Cyclohexyl cyclopropyl ketone | SmI₂ | DFT | 25.4[1] |

| SmI₂-Catalyzed Intermolecular Coupling | Phenyl cyclopropyl ketone | SmI₂ | DFT | 24.6[1] |

| DABCO-Catalyzed Cloke-Wilson Rearrangement | Phenyl-substituted cyclopropyl ketone | DABCO | SMD(DMSO)-M06-2X | 27.6[1] |

| Phosphine-Catalyzed Vinylogous [3+2] Annulation | Vinylcyclopropylketone | PBu₃ | DFT | 23.4[1] |

Table 1: Computationally derived activation energies for various cyclopropyl ketone reactions. These values can be used as a baseline for predicting how deuterium substitution, which affects the zero-point energy of C-H/C-D bonds, might alter the activation barrier and thus the reaction rate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate study of reaction mechanisms. Below are representative procedures for the synthesis of a deuterated cyclopropyl ketone precursor and a relevant rearrangement reaction.

Protocol: Synthesis of a Deuterated Enaminone from Cyclopropyl Methyl Ketone[8]

This two-step procedure allows for the synthesis of a monodeuterated enaminone, a versatile precursor for various heterocycles, with high isotopic fidelity.

Step 1: Preparation of the Deuterated β-Ketoaldehyde (Enol form)

-

Reagents & Setup:

-

Potassium tert-butoxide (KOt-Bu, 1.1 equiv)

-

Cyclopropyl methyl ketone (1.0 equiv)

-

Deuterated methyl formate (DCO₂Me, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

-

Procedure:

-

Dissolve KOt-Bu in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add a solution of cyclopropyl methyl ketone in THF dropwise to the cooled KOt-Bu solution over 15 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add DCO₂Me dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by pouring it into a cold (0 °C) aqueous solution of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude deuterated β-ketoaldehyde (which exists predominantly in its enol tautomer). This intermediate is often used in the next step without further purification due to potential instability.

-

Step 2: Formation of the Deuterated Enaminone

-

Reagents & Setup:

-

Crude deuterated β-ketoaldehyde from Step 1 (1.0 equiv)

-

Dimethylamine hydrochloride (Me₂NH·HCl, 1.5 equiv)

-

Methanol (MeOH)

-

A round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve the crude β-ketoaldehyde in methanol.

-

Add dimethylamine hydrochloride to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure monodeuterated enaminone.

-

Protocol: Favorskii Rearrangement of an α-Halo Ketone[8]

This protocol describes a general procedure for the ring contraction of a cyclic α-halo ketone, which proceeds via a cyclopropanone intermediate.

-

Reagents & Setup:

-

α-Halo ketone substrate (1.0 equiv)

-

Sodium methoxide (NaOMe, 2.2 equiv, freshly prepared from sodium metal and anhydrous methanol)

-

Anhydrous methanol (MeOH) and anhydrous diethyl ether (Et₂O)

-

A flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and argon inlet.

-

-

Procedure:

-

Generate a solution of sodium methoxide in anhydrous methanol at 0 °C under an argon atmosphere.

-

Transfer a solution of the α-halo ketone substrate in anhydrous diethyl ether to the NaOMe solution via cannula.

-

Allow the resulting slurry to warm to room temperature.

-

Heat the reaction mixture to 55 °C and stir at this temperature for 4 hours.

-

Cool the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue via silica gel flash chromatography to obtain the rearranged ester product.

-

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for confirming the position and extent of deuterium incorporation.

-

¹H NMR: The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates its replacement by deuterium.[8]

-

²H NMR: Directly observes the deuterium nuclei, confirming their presence and chemical environment. The chemical shift range is similar to ¹H NMR, but signals are broader.

-

¹³C NMR: A carbon bonded to deuterium will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling and will have a slightly different chemical shift compared to the C-H carbon.

Mass Spectrometry (MS) is used to confirm the overall level of deuteration by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide precise mass data to confirm the elemental composition.[8]

Conclusion

The study of deuterated cyclopropyl ketones offers a fascinating intersection of physical organic chemistry and synthetic methodology with direct applications in drug discovery. By leveraging the kinetic isotope effect, researchers can gain profound insights into complex reaction mechanisms, such as regioselective ring-openings and stereospecific rearrangements. For drug development professionals, deuteration provides a proven strategy to enhance the metabolic stability and overall performance of therapeutic agents. The careful application of the synthetic protocols and analytical techniques described in this guide will enable the continued exploration and exploitation of these unique molecular transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic_isotope_effect [chemeurope.com]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

Physical and chemical characteristics of NSC 1940-d4

An in-depth technical guide on the physical and chemical characteristics of the chemical compound NSC 1940-d4 cannot be provided at this time. Extensive searches for a compound with the identifier "NSC 1940" or "this compound" have not yielded specific information about a distinct chemical entity.

The identifier "NSC" is often associated with the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository of chemical compounds. However, "NSC 1940" does not appear to be a valid or publicly documented designation within this database or other major chemical databases. The "-d4" suffix typically indicates a deuterated form of a compound, where four hydrogen atoms have been replaced with deuterium. Without the identification of the parent compound, information regarding its deuterated analog cannot be retrieved.

Initial search results were confounded by the term "d4," which led to irrelevant information regarding the Dopamine D4 receptor. Subsequent, more targeted searches for the specific NSC identifier have been unsuccessful in pinpointing a particular chemical structure or related scientific literature.

It is concluded that "this compound" is likely an incorrect, incomplete, or non-standard identifier for a chemical compound. Without the correct identification of the molecule of interest, it is impossible to furnish the requested in-depth technical guide, including its physical and chemical properties, experimental protocols, and signaling pathways.

To proceed, it is essential to verify the correct and complete NSC number or an alternative standard identifier for the compound, such as a CAS number, IUPAC name, or SMILES string. Once a valid identifier is provided, a comprehensive technical guide can be compiled.

In-depth Technical Guide on NSC 1940-d4: Safety and Handling

Notice to Researchers, Scientists, and Drug Development Professionals:

The designation "NSC" suggests a compound from the National Cancer Institute's repository. However, without a specific CAS number or a more detailed chemical name, a precise identification and subsequent retrieval of in-depth safety and biological information is not possible at this time. The "-d4" suffix indicates that it is a deuterated compound, meaning four hydrogen atoms have been replaced with deuterium. This isotopic labeling is often used in research for tracing metabolic pathways or as an internal standard in analytical chemistry. The safety profile of a deuterated compound is generally assumed to be similar to its parent compound, but this should be confirmed with specific data when available.

Given the lack of specific information for NSC 1940-d4, this guide provides general safety and handling principles applicable to novel or uncharacterized research chemicals. These guidelines are based on standard laboratory safety protocols and information from general safety data sheets.

General Safety and Handling Precautions for Research Chemicals

When handling any uncharacterized chemical compound like this compound, it is crucial to treat it as potentially hazardous. The following are general guidelines that should be followed.

1. Personal Protective Equipment (PPE): Appropriate personal protective equipment should be worn at all times when handling the substance.[1] This includes, but is not limited to:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] The selection of glove material should be based on the potential solvents used and the breakthrough time of the gloves.[3]

-

Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[3]

2. Engineering Controls:

-

Work with the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Ensure that safety showers and eyewash stations are readily accessible in the event of an emergency.

3. Handling and Storage:

-

Minimize the generation of dust when working with solid compounds.[4]

-

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]

4. First Aid Measures: In case of exposure, the following general first-aid measures should be taken immediately:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if symptoms occur.

-

Skin Contact: Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention if irritation occurs.

-

Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4]

5. Fire and Explosion Hazards:

-

The fire and explosion hazards of this compound are unknown.

-

In the event of a fire, use an extinguishing agent suitable for the surrounding fire.[1] Firefighters should wear self-contained breathing apparatus.[3]

Quantitative Data Summary

Due to the absence of a specific MSDS for this compound, a table of quantitative safety data (e.g., LD50, exposure limits) cannot be provided. Researchers should handle the compound with the assumption that it may be toxic.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public literature. When developing protocols, researchers should perform a thorough risk assessment and incorporate the general safety and handling precautions outlined above.

Signaling Pathways and Workflows

As the biological target and mechanism of action of this compound are unknown, diagrams of signaling pathways or experimental workflows cannot be generated at this time.

The information available for this compound is insufficient to provide a detailed, in-depth technical guide as requested. The guidance provided here is based on general laboratory safety principles for handling uncharacterized research chemicals. It is imperative for any institution or individual working with this compound to conduct a thorough risk assessment and to handle it with the utmost care, assuming it to be hazardous until proven otherwise. If more specific information becomes available, this guidance should be updated accordingly.

References

The Deuterium Switch: An In-depth Technical Guide to Deuterium-Labeled Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated and increasingly validated approach in modern medicinal chemistry. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and metabolic profiles of therapeutic agents. By selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, it is possible to slow down enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes. This can lead to a longer drug half-life, reduced dosing frequency, lower peak plasma concentrations (Cmax), and potentially a more favorable safety profile by minimizing the formation of toxic or inactive metabolites. This guide provides a comprehensive overview of the principles of deuterium labeling, quantitative comparisons of deuterated versus non-deuterated drugs, detailed experimental protocols, and visualizations of key biological pathways and development workflows.

The Principle of the Kinetic Isotope Effect (KIE) in Drug Metabolism

The foundation of deuterium's utility in medicinal chemistry lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the twofold higher mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. This is particularly relevant for drug metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.

If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly decrease the rate of metabolic clearance. This can result in:

-

Improved Pharmacokinetic Properties: Slower metabolism can lead to a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing and improved patient compliance.

-

Enhanced Safety and Tolerability: By reducing the rate of metabolism, peak plasma concentrations (Cmax) may be lowered, which can reduce dose-dependent side effects. Furthermore, deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.

-

Increased Selectivity: Deuteration can help reduce the formation of non-selective metabolites, thereby improving the target selectivity of a drug.

Quantitative Analysis of Approved Deuterated Drugs

The therapeutic benefits of deuteration are best illustrated by comparing the pharmacokinetic profiles of approved deuterated drugs with their non-deuterated (protio) counterparts.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The primary metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), are responsible for the therapeutic effect. Deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolism by CYP2D6.

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change | Reference(s) |

| Dose | 15 mg | 25 mg | - | |

| Cmax (ng/mL) | 108.3 | 148.1 | ~0.73x | |

| AUCinf (ng·h/mL) | 1493.5 | 1345.9 | ~1.11x | |

| t½ (h) | 9.4 | 4.5 | ~2.1x |

Data represents the sum of active metabolites (α+β)-HTBZ following a single dose in the fasted state.

The data clearly shows that despite a lower dose, deutetrabenazine provides comparable total drug exposure (AUC) with a significantly lower peak concentration (Cmax) and a more than doubled elimination half-life (t½). This improved pharmacokinetic profile allows for a reduced dosing frequency and a more stable plasma concentration, contributing to better patient tolerability.

Donafenib vs. Sorafenib

Donafenib is a deuterated version of sorafenib, a multi-kinase inhibitor used for the treatment of unresectable hepatocellular carcinoma (HCC). Deuteration of the N-methyl group in sorafenib's side chain slows its metabolism.

| Parameter | Donafenib (0.2 g BID) | Sorafenib (0.4 g BID) | Fold Change | Reference(s) |

| Dose | 0.2 g | 0.4 g | 0.5x | |

| Steady-State Plasma Concentration (h·µg/mL) | 44.0 - 46.7 | 29.5 - 36.7 | ~1.3-1.5x | |

| Median Overall Survival (months) | 12.1 | 10.3 | ~1.17x | |

| t½ (h) | 26.9 - 30.2 | ~25-48 | Variable |

Steady-state plasma concentration is presented as AUC. Dosing is twice daily (BID).

Clinical trial data indicates that donafenib, at half the dose of sorafenib, achieves a higher steady-state plasma concentration. This improved pharmacokinetic profile is associated with superior overall survival in patients with advanced HCC and a more favorable safety profile.

Experimental Protocols

Synthesis of Deutetrabenazine

The following is a representative multi-step synthesis protocol for deutetrabenazine, adapted from published literature.

Step 1: N-Formylation of Dopamine

-

To a solution of dopamine hydrochloride in a suitable solvent (e.g., ethyl acetate), add a base such as triethylamine.

-

Add ethyl formate to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product, N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-formyl intermediate from Step 1 in a suitable solvent.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to effect cyclization to 6,7-dihydroxy-3,4-dihydroisoquinoline.

-

Quench the reaction, neutralize, and extract the product.

Step 3: Deuterated Methylation (Mitsunobu Reaction)

-

Dissolve the dihydroxyisoquinoline from Step 2 in an anhydrous solvent like tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) and deuterated methanol (CD₃OD).

-

Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the resulting d6-6,7-dimethoxy-3,4-dihydroisoquinoline.

Step 4: Final Condensation

-

React the deuterated isoquinoline from Step 3 with (2-acetyl-4-methylpentyl)trimethylammonium iodide in the presence of a base like potassium carbonate.

-

Heat the reaction mixture in a suitable solvent (e.g., isopropanol).

-

After the reaction is complete, cool the mixture and perform a workup to isolate the crude deutetrabenazine.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure deutetrabenazine.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Materials:

-

Pooled liver microsomes (human, rat, or mouse)

-

Test compounds (deuterated and non-deuterated)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (a stable, structurally similar compound)

-

Ice-cold acetonitrile for quenching

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare the microsomal suspension in phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension and the test compound working solution. Include control wells with heat-inactivated microsomes to assess non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area of the parent compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

-

Visualizations of Pathways and Workflows

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a key mediator of signaling for cytokines such as IL-23, IL-12, and Type I interferons, which are pathogenic drivers in several autoimmune diseases. By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the inflammatory cascade.

Experimental Workflow: Deuterated Drug Discovery and Development

The development of a deuterated drug follows a structured workflow, from initial design and synthesis to preclinical evaluation, leveraging the principles of the kinetic isotope effect to optimize drug properties.

Spectroscopic and Structural Analysis of NSC 1940-d4 (Pemetrexed-d4): A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for NSC 1940, identified as the anti-cancer drug Pemetrexed, and its deuterated analogue, NSC 1940-d4. Pemetrexed is a multi-targeted antifolate that disrupts essential biosynthetic pathways for purines and pyrimidines, which are necessary for DNA and RNA synthesis.[1][2][3] The "-d4" designation indicates the presence of four deuterium atoms, which are incorporated to aid in metabolic studies or to alter the compound's pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characteristics of this compound.

While specific experimental data for this compound is not widely published, this guide presents the known spectroscopic data for the parent compound, Pemetrexed (NSC 1940), and provides a detailed theoretical framework for understanding the spectroscopic impact of deuteration.

Chemical Structure

-

Compound: Pemetrexed

-

IUPAC Name: (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid[1]

-

Molecular Formula: C₂₀H₂₁N₅O₆[1]

-

CAS Number: 137281-23-3[1]

Spectroscopic Data of Pemetrexed (NSC 1940)

The following sections summarize the key spectroscopic data for the non-deuterated parent compound, Pemetrexed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic signals for Pemetrexed are presented below. The deuteration in this compound would lead to the disappearance of four protons from the ¹H NMR spectrum, and the location of these deuteriums would be critical in interpreting the spectrum of the deuterated compound.

Table 1: ¹H NMR Spectroscopic Data for Pemetrexed [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.0 - 2.9 | m | 4H | -CH₂- (glutamate & ethyl) |

| 3.3 - 3.8 | m | 2H | -CH₂- (ethyl) |

| 4.0 - 5.0 | m | 1H | -CH- (pyrrole) |

| 6.2 - 6.3 | m | 1H | -CH- (pyrrole) |

| 7.2 | d | 2H | Aryl -CH |

| 7.7 | d | 2H | Aryl -CH |

| 10.7 | s | 1H | Pteridine moiety proton |

| 11.2 | s | 2H | Carboxylic acid protons |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for Pemetrexed [4][5]

| Wavenumber (cm⁻¹) | Functional Group |

| 3414 | N-H stretch (amine) |

| 3298 | N-H stretch (amine) |

| 3170 | N-H stretch (amide) |

| 3050 | C-H stretch (aromatic) |

| 2931 | C-H stretch (aliphatic) |

| 1743 | C=O stretch (amide) |

| 1698 | C=O stretch (carboxylic acid) |

| 1624 | C=N stretch |

| 1500 | C=C stretch (aromatic) |

The effect of deuteration on the IR spectrum is generally subtle but may be observable as a shift in the stretching frequencies of the C-D bonds compared to C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Pemetrexed, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for Pemetrexed

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Positive ESI | 428.15 | 281.06, 163.00[6][7] |

For this compound, the molecular weight would be increased by approximately 4 Da due to the four deuterium atoms. The exact mass of the deuterated compound would depend on the precise location of the deuterium atoms. The fragmentation pattern in MS/MS analysis might also be altered depending on which positions are deuterated.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

-

Data Processing: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Pemetrexed

Pemetrexed targets multiple enzymes in the folate pathway. The diagram below illustrates its mechanism of action.

Caption: Pemetrexed's mechanism of action.

References

- 1. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Pemetrexed (HMDB0014780) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of NSC 1940-d4 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern drug development and biomedical research.[1] Achieving accurate and precise quantification of analytes in complex biological matrices requires correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as NSC 1940-d4, is considered the gold standard for this purpose.[1][3] A SIL-IS is chemically identical to the analyte of interest, in this case, NSC 1940, but is enriched with stable heavy isotopes, such as deuterium.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of NSC 1940 in a biological matrix by LC-MS.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). A known and fixed amount of the deuterated internal standard (this compound) is added to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[1][4] Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample processing steps (e.g., extraction, evaporation, and reconstitution) will be mirrored by a proportional loss of the internal standard.[1][5] Similarly, any variations in ionization efficiency in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard to the same degree.[6] Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the analyte's concentration. This ratio is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be accurately determined.

Experimental Protocol

This protocol provides a general procedure for the quantification of NSC 1940 in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

NSC 1940 (analyte) reference standard

-

This compound (internal standard) reference standard

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

Blank human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

NSC 1940 Stock Solution (1 mg/mL): Accurately weigh 1 mg of NSC 1940 and dissolve it in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

NSC 1940 Working Solutions (for calibration curve): Serially dilute the NSC 1940 stock solution with 50:50 methanol/water to prepare working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

This compound Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL. This concentration should be optimized to provide a stable and robust signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate NSC 1940 working solution (for calibrators and QCs) or blank 50:50 methanol/water (for unknown samples) to the respective tubes.

-

Add 100 µL of plasma to each tube.

-

Add 20 µL of the this compound internal standard spiking solution (50 ng/mL) to all tubes.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to autosampler vials.

-

Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

NSC 1940: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for NSC 1940 and this compound.

-

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: Example Calibration Curve Data for NSC 1940

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 510,000 | 0.003 |

| 0.5 | 7,650 | 515,000 | 0.015 |

| 1 | 15,300 | 508,000 | 0.030 |

| 5 | 78,000 | 512,000 | 0.152 |

| 10 | 155,000 | 511,000 | 0.303 |

| 50 | 770,000 | 509,000 | 1.513 |

| 100 | 1,540,000 | 513,000 | 3.002 |

| 500 | 7,680,000 | 510,000 | 15.059 |

| 1000 | 15,350,000 | 512,000 | 29.980 |

| Regression: | y = 0.030x + 0.001 | ||

| R²: | 0.9995 |

Table 2: Example Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 5 | 0.098 | 98.0 | 6.5 |

| Low QC | 0.3 | 5 | 0.291 | 97.0 | 5.2 |

| Mid QC | 80 | 5 | 82.4 | 103.0 | 3.8 |

| High QC | 800 | 5 | 789.6 | 98.7 | 4.1 |

Visualizations

References

Application of Deuterated Compounds in Pharmacokinetic Studies: A General Protocol

For the Attention of: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for the Use of Deuterated Analogs in Pharmacokinetic (PK) Studies.

Introduction:

This document provides a detailed framework for the application of deuterated compounds in pharmacokinetic research. While the specific compound "NSC 1940-d4" could not be identified in publicly available scientific literature, the "-d4" suffix strongly indicates a deuterated version of a parent compound. Deuterated compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen atoms with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect (KIE). This alteration can lead to significant improvements in a drug's pharmacokinetic profile. Furthermore, deuterated compounds serve as excellent internal standards for bioanalytical quantification due to their similar physicochemical properties and distinct mass.

These notes offer generalized protocols and application guidelines that can be adapted for a specific deuterated compound once its identity and properties are known.

Rationale for Using Deuterated Compounds in Pharmacokinetic Studies

The strategic incorporation of deuterium into a drug molecule can offer several advantages in pharmacokinetic studies:

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP450) family. This can lead to a slower rate of metabolism.[1][2]

-

Enhanced Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to:

-

Increased half-life (t½): The drug remains in the body for a longer period.

-

Higher maximum plasma concentration (Cmax): A greater amount of the drug reaches systemic circulation.

-

Increased total drug exposure (Area Under the Curve - AUC): The overall exposure of the body to the drug is enhanced.[1][3]

-

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of metabolism can slow down this process, potentially improving the drug's safety profile.

-

Ideal Internal Standards: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs of the analyte are considered the gold standard for internal standards. They co-elute with the non-deuterated analyte and experience similar matrix effects, but are distinguishable by their mass, allowing for accurate quantification.[4][5]

Preclinical Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study involving a deuterated compound compares its profile to the non-deuterated parent compound.

Experimental Workflow Diagram

Caption: General workflow for an in vivo pharmacokinetic study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following administration to rodents (e.g., rats or mice).

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for formulation (e.g., saline, 0.5% methylcellulose)

-

Male Sprague-Dawley rats (or other suitable strain), typically 8-10 weeks old

-

Administration equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Formulation Preparation: Prepare the dosing formulations of the deuterated and non-deuterated compounds in the selected vehicle to the desired concentration.

-

Dosing:

-

Divide the animals into two groups (one for the deuterated compound, one for the non-deuterated compound), with a typical group size of n=3-5.

-

Administer a single dose of the respective compound via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect sparse blood samples (e.g., from the tail vein) at predetermined time points. A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

-

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentrations of the deuterated and non-deuterated compounds in plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column (e.g., C18 column)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Internal standard (a stable isotope-labeled version of the analyte is ideal; if analyzing the deuterated compound, the non-deuterated version can sometimes be used as the internal standard, and vice-versa, or a different deuterated analog, e.g., d8 if analyzing d4).

-

Acetonitrile with 0.1% formic acid for protein precipitation

-

Centrifuge

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analytes and internal standard in a suitable solvent (e.g., DMSO or methanol).

-

Prepare calibration standards and QC samples by spiking known concentrations of the analytes into blank plasma.

-

-

Sample Preparation:

-

Thaw the plasma samples, calibration standards, and QCs.

-

To a 50 µL aliquot of each plasma sample, add the internal standard solution.

-

Precipitate the plasma proteins by adding a precipitating agent (e.g., 200 µL of cold acetonitrile).

-

Vortex the samples and then centrifuge (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to separate the analyte from endogenous plasma components.

-

Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of the analyte and internal standard using Multiple Reaction Monitoring (MRM).

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise table to facilitate comparison between the deuterated and non-deuterated compounds.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Non-Deuterated Compound | Deuterated Compound |

| Dose (mg/kg) | e.g., 5 | e.g., 5 |

| Route of Administration | e.g., Oral | e.g., Oral |

| Cmax (ng/mL) | Insert Value | Insert Value |

| Tmax (h) | Insert Value | Insert Value |

| AUC₀₋t (ngh/mL) | Insert Value | Insert Value |

| AUC₀₋inf (ngh/mL) | Insert Value | Insert Value |

| t½ (h) | Insert Value | Insert Value |

| CL/F (L/h/kg) | Insert Value | Insert Value |

| Vd/F (L/kg) | Insert Value | Insert Value |

Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Signaling Pathways and Mechanistic Considerations

The impact of deuteration is primarily on the metabolic pathways of a drug. Understanding these pathways is crucial for interpreting the pharmacokinetic data.

Illustrative Metabolic Pathway

Caption: A conceptual diagram of metabolic pathways.

In this hypothetical example, the parent drug is metabolized by two different CYP450 enzymes. Deuteration at the site of metabolism slows down the rate of formation of both Metabolite A and the Toxic Metabolite B (k_D < k_H and k_D' < k_H'). This can lead to higher plasma concentrations of the parent deuterated drug and a potentially improved safety profile due to the reduced formation of the toxic metabolite.

Disclaimer: These protocols and notes are intended as a general guide. Specific experimental details should be optimized based on the physicochemical properties of the compound of interest and the specific research questions being addressed. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Notes and Protocols: Cyclopropyl Methyl Ketone as a Key Intermediate in the Synthesis of the Antiviral Drug Efavirenz

Audience: Researchers, scientists, and drug development professionals.

Abstract

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A critical component of its molecular structure is the cyclopropylacetylene side chain, which plays a crucial role in its binding to the reverse transcriptase enzyme. Cyclopropyl methyl ketone serves as a readily available and versatile starting material for the synthesis of this essential cyclopropylacetylene fragment. These application notes provide detailed protocols for the synthesis of Efavirenz, commencing from cyclopropyl methyl ketone, with a focus on two primary routes for the formation of the key intermediate, cyclopropylacetylene. The protocols are intended to offer researchers and drug development professionals a comprehensive guide to the chemical synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

The synthesis of Efavirenz involves several key chemical transformations, with the introduction of the cyclopropylacetylene side chain being a pivotal step. Cyclopropyl methyl ketone is a commercially available and cost-effective precursor for the generation of cyclopropylacetylene. This document outlines two established synthetic pathways to produce cyclopropylacetylene from cyclopropyl methyl ketone, followed by the subsequent steps to complete the synthesis of Efavirenz. The protocols provided are based on established literature and patents, offering a practical guide for laboratory-scale synthesis.

Synthetic Strategy Overview

The overall synthetic strategy for Efavirenz starting from cyclopropyl methyl ketone can be conceptually divided into three main stages:

-

Synthesis of Cyclopropylacetylene: Conversion of cyclopropyl methyl ketone into the key alkyne intermediate, cyclopropylacetylene.

-

Enantioselective Addition: The stereospecific addition of the cyclopropylacetylide to a trifluoromethyl ketone precursor to establish the chiral center of the molecule.

-

Cyclization: Formation of the benzoxazinone ring system to yield the final Efavirenz product.

The logical workflow of the synthesis is depicted in the following diagram.

Application Note: Grignard Reaction Protocol for the Synthesis of Tertiary Alcohols from Cyclopropyl Methyl Ketone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Grignard reaction using cyclopropyl methyl ketone as the electrophile to synthesize tertiary alcohols. The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2] The protocol herein describes the reaction of cyclopropyl methyl ketone with an exemplary Grignard reagent, phenylmagnesium bromide, to yield 1-cyclopropyl-1-phenylethanol. This application note includes key technical considerations, a step-by-step experimental procedure, and data presentation.

Application Notes & Technical Considerations

The Grignard reaction is highly sensitive to protic solvents, dissolved oxygen, and atmospheric moisture. Therefore, the success of this protocol hinges on maintaining strictly anhydrous (water-free) conditions throughout the procedure.

-

Glassware and Reagents: All glassware must be rigorously dried, typically by oven-drying at >120°C overnight and cooling in a desiccator over a drying agent or by flame-drying under an inert atmosphere (nitrogen or argon) just before use. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1]

-

Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from quenching the highly reactive Grignard reagent.

-

Stability of the Cyclopropyl Moiety: A primary concern when reacting cyclopropyl derivatives is the potential for ring-opening due to the inherent strain of the three-membered ring. However, the cyclopropyl group adjacent to a carbonyl or the resulting alkoxide is generally stable under nucleophilic Grignard conditions. Studies have shown that Grignard additions to ketones bearing a cyclopropane ring proceed efficiently without evidence of ring-opened byproducts. The stability is attributed to the electronic nature of the cyclopropyl group, which can stabilize an adjacent positive charge or electron-deficient center through "bent bond" conjugation, an effect often referred to as "dancing resonance".

-

Initiation of Grignard Reagent Formation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be slow to initiate. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent or an activator like 1,2-dibromoethane.

-

Reaction Control: The addition of the cyclopropyl methyl ketone to the Grignard reagent is an exothermic process. The ketone solution should be added dropwise at a rate that maintains a controlled temperature, often by using an ice bath, to prevent side reactions.

Reaction Scheme

The overall reaction involves two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with cyclopropyl methyl ketone, followed by an acidic workup to yield the tertiary alcohol.

Stage 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr (in anhydrous ether)

Stage 2: Reaction with Cyclopropyl Methyl Ketone and Workup C₆H₅MgBr + (c-C₃H₅)C(O)CH₃ → (c-C₃H₅)(C₆H₅)C(OMgBr)CH₃ (c-C₃H₅)(C₆H₅)C(OMgBr)CH₃ + H₃O⁺ → (c-C₃H₅)(C₆H₅)C(OH)CH₃ + Mg(OH)Br

Experimental Protocols

This protocol details the synthesis of 1-cyclopropyl-1-phenylethanol. The procedure can be adapted for other Grignard reagents (e.g., ethylmagnesium bromide).

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 | Reagent grade, dry |

| Cyclopropyl Methyl Ketone | 84.12 | 8.41 g (9.4 mL) | 0.10 | Reagent grade, dry |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Distilled from Na/benzophenone |

| Iodine | 253.81 | 1 small crystal | - | For initiation |

| Hydrochloric Acid (10% aq.) | - | ~50 mL | - | For workup |

| Saturated aq. NaHCO₃ | - | ~30 mL | - | For neutralization |

| Saturated aq. NaCl (Brine) | - | ~30 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | For drying |

3.2. Protocol Steps

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to a nitrogen/argon line.

-

Place the magnesium turnings (2.67 g) in the flask. Add one small crystal of iodine.

-

Prepare a solution of bromobenzene (15.7 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add approximately 10 mL of the bromobenzene solution to the flask to cover the magnesium. If the reaction does not start spontaneously (indicated by cloudiness, bubbling, or gentle refluxing of the ether), gently warm the flask with a heat gun or the palm of your hand.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture with gentle heating for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution should be cloudy and grayish-brown.

-

Cool the Grignard reagent solution to room temperature.

Part B: Reaction with Cyclopropyl Methyl Ketone

-

Prepare a solution of cyclopropyl methyl ketone (8.41 g) in 40 mL of anhydrous diethyl ether.

-

Cool the flask containing the phenylmagnesium bromide solution to 0°C using an ice-water bath.

-

Slowly add the cyclopropyl methyl ketone solution dropwise from a dropping funnel to the stirred Grignard reagent over 30 minutes. Maintain the temperature below 10°C. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction flask back to 0°C in an ice bath.

-

Slowly and cautiously quench the reaction by adding 50 mL of 10% aqueous hydrochloric acid dropwise. Stir until the solids dissolve. Two layers will form.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude 1-cyclopropyl-1-phenylethanol by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Grignard reaction with cyclopropyl methyl ketone using different organohalide precursors.

| Grignard Reagent Precursor | Ketone | Molar Ratio (R-MgX : Ketone) | Solvent | Reaction Temp. | Time (h) | Yield (%) | Product |

| Bromobenzene | Cyclopropyl Methyl Ketone | 1.1 : 1.0 | Diethyl Ether | 0°C to RT | 1.5 | 80-90% | 1-Cyclopropyl-1-phenylethanol |

| Iodoethane | Cyclopropyl Methyl Ketone | 1.2 : 1.0 | THF | 0°C to RT | 1.5 | 75-85% | 2-Cyclopropyl-2-butanol |

| 1-Bromopropane | Cyclopropyl Methyl Ketone | 1.2 : 1.0 | Diethyl Ether | 0°C to RT | 2.0 | 75-85% | 3-Cyclopropyl-3-hexanol |

Note: Yields are representative and may vary based on experimental conditions and scale.

Visualizations

Diagram 1: General Mechanism of Grignard Addition

Caption: Mechanism of Grignard addition to a ketone.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Wittig Reaction Conditions for Cyclopropyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Wittig olefination of cyclopropyl methyl ketone to synthesize 2-cyclopropylpropene. This reaction is a valuable tool for introducing an isopropenyl group while retaining the cyclopropyl moiety, a common structural motif in medicinally relevant compounds. The protocols provided are based on established methods for the methylenation of sterically hindered ketones, offering high yields and straightforward procedures.

Introduction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3][4] For ketones, particularly those with some degree of steric hindrance like cyclopropyl methyl ketone, the choice of base and reaction conditions is crucial for achieving high conversion rates. The use of non-stabilized ylides, such as methylenetriphenylphosphorane, is common for the methylenation of ketones.[5][6] This protocol adapts a high-yield procedure utilizing potassium tert-butoxide as a strong, non-nucleophilic base to facilitate the formation of the phosphorus ylide and subsequent olefination.[7][8]

Reaction Scheme